3-Bromo-7,12-diphenylbenzo[k]fluoranthene
CAS No.: 187086-32-4
Cat. No.: VC21287188
Molecular Formula: C32H19Br
Molecular Weight: 483.4 g/mol
* For research use only. Not for human or veterinary use.
![3-Bromo-7,12-diphenylbenzo[k]fluoranthene - 187086-32-4](/images/no_structure.jpg)
Specification
CAS No. | 187086-32-4 |
---|---|
Molecular Formula | C32H19Br |
Molecular Weight | 483.4 g/mol |
IUPAC Name | 3-bromo-7,12-diphenylbenzo[k]fluoranthene |
Standard InChI | InChI=1S/C32H19Br/c33-27-19-18-26-30-24(27)16-9-17-25(30)31-28(20-10-3-1-4-11-20)22-14-7-8-15-23(22)29(32(26)31)21-12-5-2-6-13-21/h1-19H |
Standard InChI Key | MBWSEPXTVAGLJS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=C(C6=CC=CC=C62)C7=CC=CC=C7 |
Canonical SMILES | C1=CC=C(C=C1)C2=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=C(C6=CC=CC=C62)C7=CC=CC=C7 |
Introduction
Chemical Identity and Structural Characteristics
3-Bromo-7,12-diphenylbenzo[k]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C32H19Br and a molecular weight of 483.408 g/mol . It features a bromine atom at the 3-position and phenyl groups at positions 7 and 12 of the benzo[k]fluoranthene backbone. The structure consists of multiple fused aromatic rings, which contribute to its rigid planar configuration and distinctive electronic properties.
Chemical Identifiers
The compound possesses several chemical identifiers that facilitate its recognition in scientific databases and chemical registries. These identifiers are crucial for researchers seeking information about this specific compound.
Identifier Type | Value |
---|---|
CAS Number | 187086-32-4 |
InChI | InChI=1S/C32H19Br/c33-27-19-18-26-30-24(27)16-9-17-25(30)31-28(20-10-3-1-4-11-20)22-14-7-8-15-23(22)29(32(26)31)21-12-5-2-6-13-21/h1-19H |
InChI Key | MBWSEPXTVAGLJS-UHFFFAOYSA-N |
SMILES | Brc1ccc2c3c(c4cccc1c24)c(c1ccccc1)c1ccccc1c3c1ccccc1 |
DSSTox ID | DTXSID00444905 |
The compound is also known by alternative names including "{3-bromo-12-phenylbenzo[k]fluoranthen-7-yl}benzene" in systematic nomenclature .
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-Bromo-7,12-diphenylbenzo[k]fluoranthene is essential for predicting its behavior in various environments and applications. These properties determine its stability, reactivity, and potential uses.
Physical Properties
The physical properties of this compound reflect its complex molecular structure and contribute to its behavior in different environmental conditions.
Property | Value | Source |
---|---|---|
Molecular Weight | 483.408 g/mol | |
Physical State | Solid (at standard conditions) | |
Density | 1.409 g/cm³ | |
Boiling Point | 649.4±24.0 °C (Predicted) | |
XLogP3 | 9.73690 | |
Polar Surface Area (PSA) | 0 |
The high boiling point and density are characteristic of polycyclic aromatic hydrocarbons with extensive conjugated systems. The XLogP3 value of 9.73690 indicates that the compound is highly lipophilic, suggesting poor water solubility but good solubility in organic solvents .
Spectroscopic Properties
3-Bromo-7,12-diphenylbenzo[k]fluoranthene exhibits excellent fluorescence properties, which makes it particularly valuable for applications in optoelectronics. The compound can produce high-brightness light output, a property that is directly related to its extended π-conjugated system .
The fluorescence characteristics make it especially suitable for use in light-emitting layers of organic light-emitting diodes (OLEDs), where it can contribute to high color purity, particularly in blue and green emission spectra .
Synthesis and Preparation Methods
The synthesis of 3-Bromo-7,12-diphenylbenzo[k]fluoranthene typically involves selective bromination of the parent compound, 7,12-diphenylbenzo[k]fluoranthene.
Synthetic Routes
The most common synthetic approach involves a controlled bromination reaction using bromine or other brominating agents under specific conditions to ensure selective bromination at the 3-position of the benzo[k]fluoranthene core structure.
Purification Techniques
After synthesis, the compound typically requires purification to achieve the high purity needed for research and industrial applications. Common purification methods include:
-
Recrystallization from appropriate organic solvents
-
Column chromatography using silica gel or other stationary phases
-
Preparative high-performance liquid chromatography (HPLC)
Commercial samples of 3-Bromo-7,12-diphenylbenzo[k]fluoranthene are typically available with purity levels of 98% or higher, which is suitable for most research and development applications .
Chemical Reactivity
The chemical reactivity of 3-Bromo-7,12-diphenylbenzo[k]fluoranthene is primarily determined by its aromatic structure and the presence of the bromine atom, which serves as a reactive site for various transformations.
Types of Reactions
The compound can undergo several types of chemical reactions that are characteristic of brominated aromatic compounds:
Substitution Reactions
The bromine atom at the 3-position can be replaced by other substituents through nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions. These reactions are valuable for creating derivatives with modified properties.
Oxidation Reactions
The aromatic system can undergo oxidation reactions under appropriate conditions, potentially leading to functionalized derivatives containing oxygen-containing groups such as ketones or carboxylic acids.
Stability Characteristics
The benzo[k]fluoranthene core structure provides the molecule with excellent thermal and chemical stability, which is particularly important for applications in electronic devices that operate under demanding conditions . This stability helps prevent material degradation during long-term use, contributing to improved device lifespan and reliability.
Applications in Research and Industry
3-Bromo-7,12-diphenylbenzo[k]fluoranthene has several potential applications across different fields, primarily due to its unique structural and electronic properties.
Optoelectronic Applications
The compound's most notable application is in organic light-emitting diodes (OLEDs), where it can be used in the light-emitting layer due to its excellent fluorescence properties . Its ability to produce high-brightness light output with good color purity makes it particularly valuable for display technologies.
Materials Science
The structural characteristics of 3-Bromo-7,12-diphenylbenzo[k]fluoranthene, particularly its extended π-conjugated system, make it potentially useful in the development of advanced materials such as:
-
Organic semiconductors
-
Photoactive materials
-
Sensors and detectors
Synthetic Intermediates
The presence of the bromine atom makes this compound a valuable synthetic intermediate for the preparation of more complex structures through various coupling reactions. This versatility enables the design and synthesis of novel compounds with tailored properties for specific applications.
Comparison with Related Compounds
Understanding how 3-Bromo-7,12-diphenylbenzo[k]fluoranthene compares to related compounds provides valuable context for its properties and applications.
Structural Analogs
Several structural analogs of 3-Bromo-7,12-diphenylbenzo[k]fluoranthene exist, each with its own set of physical and chemical properties:
Compound | Key Differences | Effect on Properties |
---|---|---|
7,12-Diphenylbenzo[k]fluoranthene | Lacks bromine atom | Different reactivity pattern; potentially different fluorescence properties |
3-Bromo-7,12-bis(4-bromophenyl)benzo[k]fluoranthene | Additional bromine atoms on phenyl groups | Likely higher molecular weight; potentially different electronic properties |
The absence of the bromine atom in the parent compound, 7,12-diphenylbenzo[k]fluoranthene, results in different chemical reactivity and potentially altered biological and electronic properties. Conversely, additional halogen substitution, as in 3-Bromo-7,12-bis(4-bromophenyl)benzo[k]fluoranthene, may enhance certain properties or introduce new reactivity patterns.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume